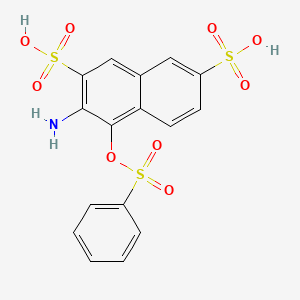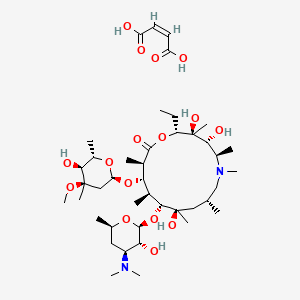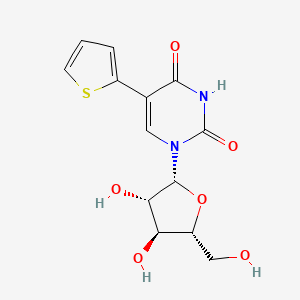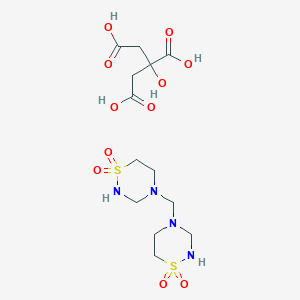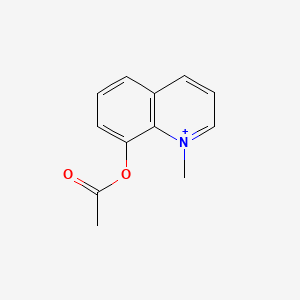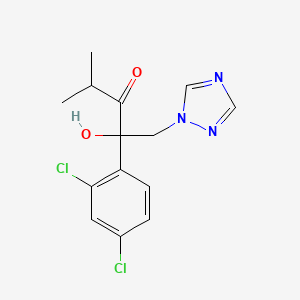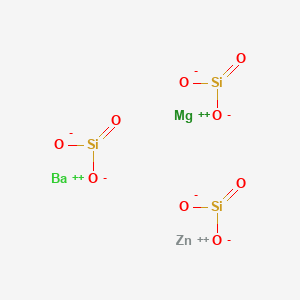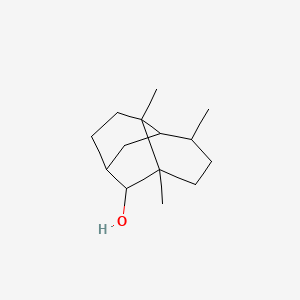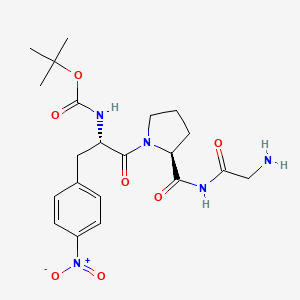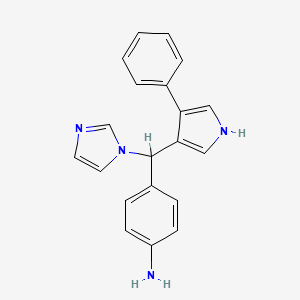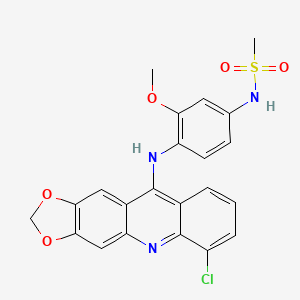
Einecs 301-003-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl benzoate , is a chemical compound with the molecular formula C14H12O2 . It is an ester of benzyl alcohol and benzoic acid. Benzyl benzoate is commonly used in various applications, including as a medication and in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl benzoate can be synthesized through the esterification of benzyl alcohol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5CH2OH+C6H5COOH→C6H5COOCH2C6H5+H2O
Industrial Production Methods
In industrial settings, benzyl benzoate is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed back into benzyl alcohol and benzoic acid.
Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in benzyl benzoate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a model compound for ester hydrolysis.
Medicine: Used as a topical treatment for scabies and lice infestations.
Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.
Wirkmechanismus
In medicinal applications, benzyl benzoate acts as a scabicide and pediculicide. It exerts its effects by penetrating the exoskeleton of parasites such as mites and lice, leading to their death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that benzyl benzoate disrupts the nervous system of the parasites, causing paralysis and death.
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: An ester of methanol and benzoic acid, used as a fragrance and flavoring agent.
Ethyl benzoate: An ester of ethanol and benzoic acid, also used in fragrances and flavorings.
Propyl benzoate: An ester of propanol and benzoic acid, used in similar applications.
Benzyl benzoate is unique due to its specific combination of benzyl alcohol and benzoic acid, which imparts distinct properties such as its effectiveness as a scabicide and its use as a plasticizer.
Eigenschaften
CAS-Nummer |
93966-51-9 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+; |
InChI-Schlüssel |
COVABMBOJCPPPV-UHDJGPCESA-N |
Isomerische SMILES |
CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


